molecular formula C26H29NO6S B281101 Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281101
M. Wt: 483.6 g/mol
InChI Key: ZEQSCOKKWJUQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7820 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, and has been investigated for its potential use in treating cancer, diabetic retinopathy, and other diseases.

Mechanism of Action

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits angiogenesis by targeting a protein called fibroblast growth factor receptor (FGFR). FGFR is involved in the process of angiogenesis, and by inhibiting FGFR, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can prevent the formation of new blood vessels. This can be beneficial in treating diseases such as cancer, where the growth of new blood vessels is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of angiogenesis in various diseases, and for developing new anti-angiogenic therapies. However, one limitation of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of combination therapies that target both angiogenesis and other pathways involved in cancer growth and proliferation. Another direction for research is the investigation of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate for its potential use in treating other diseases, such as age-related macular degeneration, a leading cause of vision loss in older adults. Finally, further studies are needed to determine the safety and efficacy of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in humans, and to investigate its potential use in clinical trials.

Synthesis Methods

The synthesis of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate to form ethyl 2-methyl-1-benzofuran-3-carboxylate. This intermediate is then reacted with cyclohexyl isocyanate and 4-methylphenylsulfonyl chloride to form the final product, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. In preclinical studies, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been investigated for its potential use in treating diabetic retinopathy, a condition that can cause vision loss in people with diabetes.

properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 5-[cyclohexanecarbonyl-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-4-32-26(29)24-18(3)33-23-15-12-20(16-22(23)24)27(25(28)19-8-6-5-7-9-19)34(30,31)21-13-10-17(2)11-14-21/h10-16,19H,4-9H2,1-3H3

InChI Key

ZEQSCOKKWJUQSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.